![molecular formula C21H21N3O3 B3838734 5-[(mesitylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838734.png)
5-[(mesitylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-[(Mesitylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Mesitylpyrimidone, and it has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
Mesitylpyrimidone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, Mesitylpyrimidone has been explored as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In material science, Mesitylpyrimidone has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In environmental science, Mesitylpyrimidone has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of Mesitylpyrimidone is not fully understood, but it has been suggested that it acts as a DNA intercalator and inhibits the activity of topoisomerase enzymes. These enzymes are involved in the regulation of DNA topology, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
Mesitylpyrimidone has been shown to exhibit anticancer, antibacterial, and anti-inflammatory activities in vitro. In vivo studies have also demonstrated its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Mesitylpyrimidone has also been shown to exhibit low toxicity and good biocompatibility, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mesitylpyrimidone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, its limitations include its low solubility in water and its instability under acidic conditions.
Direcciones Futuras
Mesitylpyrimidone has several potential future directions for scientific research. These include:
1. Further optimization of the synthesis method to improve the yield and purity of Mesitylpyrimidone.
2. Exploration of the structure-activity relationship of Mesitylpyrimidone to identify more potent and selective analogs.
3. Investigation of the mechanism of action of Mesitylpyrimidone to better understand its biological activity.
4. Development of Mesitylpyrimidone-based materials for various applications, including drug delivery and sensing.
5. In vivo studies to evaluate the efficacy and safety of Mesitylpyrimidone as a therapeutic agent.
Conclusion
Mesitylpyrimidone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its scientific research applications include medicinal chemistry, material science, and environmental science. Mesitylpyrimidone has been shown to exhibit anticancer, antibacterial, and anti-inflammatory activities, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Propiedades
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-9-14(3)18(15(4)10-12)22-11-16-19(25)23-21(27)24(20(16)26)17-8-6-5-7-13(17)2/h5-11,26H,1-4H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECUNRWJGEOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



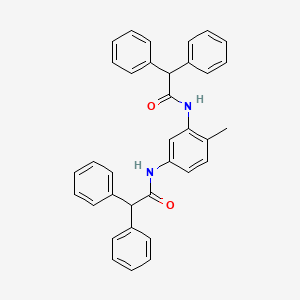
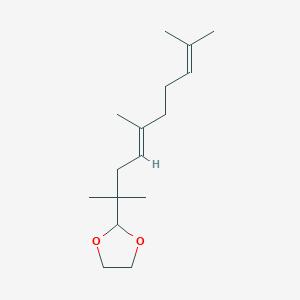

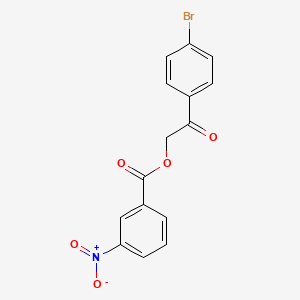
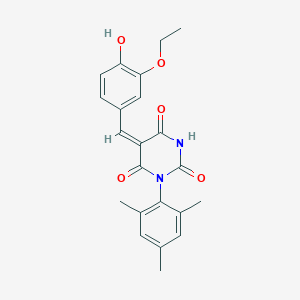

![N'-[4-(dipropylamino)benzylidene]isonicotinohydrazide](/img/structure/B3838709.png)
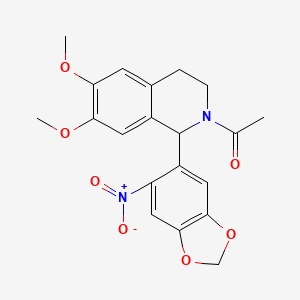
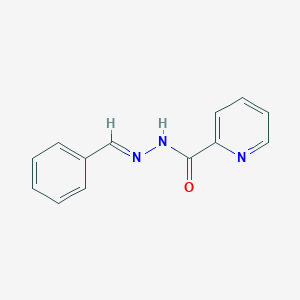
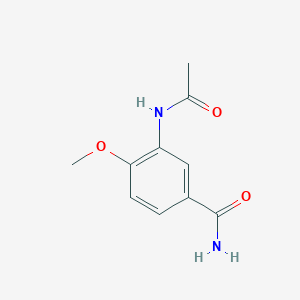
![3-[(2-methylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3838759.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(3-nitrophenyl)methanone](/img/structure/B3838762.png)

![1-(4-bromophenyl)-5-{[(3-hydroxypropyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838770.png)